molecular formula C8H9ClFNO B13546055 (S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

(S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol

Cat. No.: B13546055
M. Wt: 189.61 g/mol
InChI Key: AWTHYDDYQBFCMD-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. The presence of both amino and hydroxyl functional groups, along with the chloro and fluoro substituents on the aromatic ring, makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-2-fluoroacetophenone.

    Reduction: The ketone group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst

    Substitution: Ammonia, amines, nucleophiles

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

(S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol
  • (S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol
  • (S)-2-Amino-2-(4-bromophenyl)ethan-1-ol

Uniqueness

(S)-2-Amino-2-(4-chloro-2-fluorophenyl)ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2S)-2-amino-2-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1

InChI Key

AWTHYDDYQBFCMD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CO)N

Origin of Product

United States

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